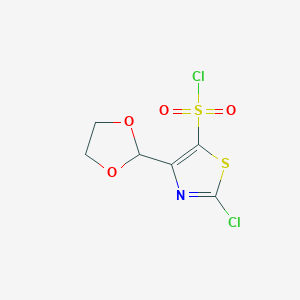![molecular formula C13H21N3O2 B2538939 Carbamato de tert-butilo N-[3-(6-aminopiridin-2-YL)propil] CAS No. 173273-33-1](/img/structure/B2538939.png)
Carbamato de tert-butilo N-[3-(6-aminopiridin-2-YL)propil]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Tert-butyl N-[3-(6-aminopyridin-2-YL)propyl]carbamate" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl carbamate compounds, which are important intermediates in the synthesis of biologically active compounds and natural products. These intermediates are often used due to their stability and ease of deprotection to reveal the amine functionality .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives typically involves multiple steps, including protection and deprotection strategies, to maintain the integrity of functional groups during the synthetic process. For example, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate was synthesized from L-Serine through a seven-step process, which included esterification, protection, and Corey-Fuchs reaction . Another example is the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, which was synthesized from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives can be characterized using various spectroscopic methods such as FTIR, 1H, and 13C NMR. X-ray crystallography can also be used to determine the crystal and molecular structure, as seen in the synthesis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives can undergo various chemical reactions, including C-H amination reactions catalyzed by dirhodium(II) to produce oxazolidinones, which can be further transformed into other valuable compounds . The reactivity of these intermediates allows for the introduction of different functional groups, which can be strategically used in the synthesis of complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups and molecular structure. These properties can be analyzed through thermal analysis, DFT analyses, and other characterization techniques. For instance, the stability of the molecular and crystal structure can be attributed to intramolecular hydrogen bonding, as observed in the DFT analysis of certain derivatives .
Aplicaciones Científicas De Investigación
Investigación sobre la Enfermedad de Alzheimer
Estudios in vitro han sugerido que el carbamato de tert-butilo N-[3-(6-aminopiridin-2-YL)propil] (denominado compuesto M4) actúa como inhibidor de la β-secretasa y como inhibidor de la acetilcolinesterasa. Estas actividades duales podrían ser valiosas para prevenir la agregación y formación de fibrillas del péptido beta amiloide (Aβ), que están asociadas con la progresión de la enfermedad de Alzheimer .
Síntesis Orgánica y Catálisis
Los investigadores emplean carbamatos de tert-butilo como grupos protectores durante la síntesis orgánica. En particular, el carbamato de tert-butilo N-[3-(6-aminopiridin-2-YL)propil] puede proteger grupos funcionales sensibles, permitiendo reacciones selectivas en otros sitios. Además, participa en reacciones catalizadas por paladio, como la síntesis de anilinas N-Boc-protegidas .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[3-(6-aminopyridin-2-yl)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)15-9-5-7-10-6-4-8-11(14)16-10/h4,6,8H,5,7,9H2,1-3H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPLPKQUUSBDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=NC(=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2538858.png)
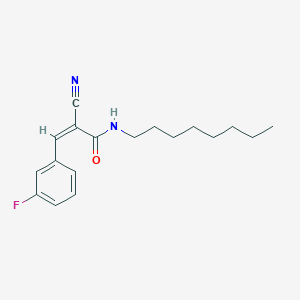
![1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B2538860.png)
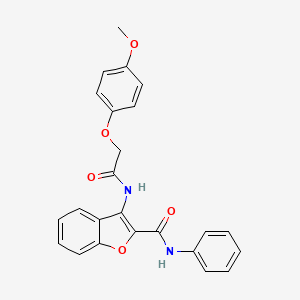
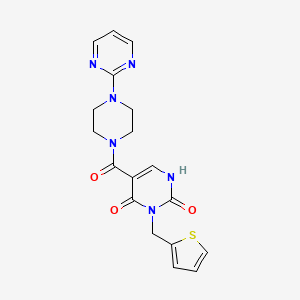
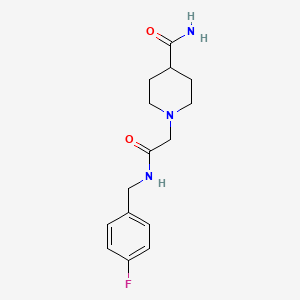
![8-(4-ethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2538865.png)


![N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide](/img/structure/B2538872.png)


![(E)-diethyl 2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2538878.png)
